molecular formula C6H7ClFIN2 B13459822 (2-Fluoro-6-iodophenyl)hydrazine hydrochloride

(2-Fluoro-6-iodophenyl)hydrazine hydrochloride

Cat. No.: B13459822
M. Wt: 288.49 g/mol
InChI Key: CNVVVQUNOJPYOU-UHFFFAOYSA-N
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Description

(2-Fluoro-6-iodophenyl)hydrazine hydrochloride is an organic compound that features both fluorine and iodine atoms on a phenyl ring, along with a hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-iodophenyl)hydrazine hydrochloride typically involves the halogenation of a phenyl ring followed by the introduction of a hydrazine group. One common method includes the iodination of 2-fluorophenylhydrazine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-iodophenyl)hydrazine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the iodine atom is replaced by another aryl group.

Scientific Research Applications

(2-Fluoro-6-iodophenyl)hydrazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-6-iodophenyl)hydrazine hydrochloride depends on its application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The exact pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • (2-Iodophenyl)hydrazine hydrochloride
  • (2-Fluorophenyl)hydrazine hydrochloride
  • (2-Bromo-6-fluorophenyl)hydrazine hydrochloride

Uniqueness

(2-Fluoro-6-iodophenyl)hydrazine hydrochloride is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This combination of halogens can impart distinct reactivity and properties compared to compounds with only one type of halogen. For example, the presence of fluorine can enhance the compound’s stability and lipophilicity, while iodine can facilitate certain types of coupling reactions .

Properties

Molecular Formula

C6H7ClFIN2

Molecular Weight

288.49 g/mol

IUPAC Name

(2-fluoro-6-iodophenyl)hydrazine;hydrochloride

InChI

InChI=1S/C6H6FIN2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H

InChI Key

CNVVVQUNOJPYOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)NN)F.Cl

Origin of Product

United States

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